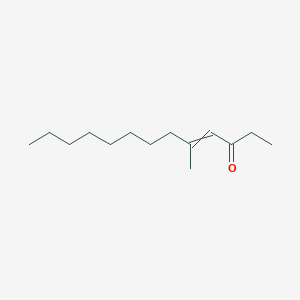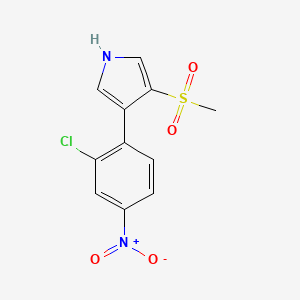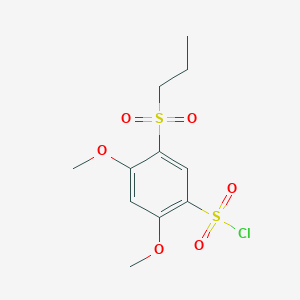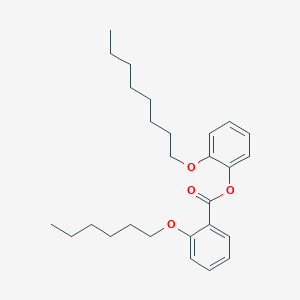
2-(Octyloxy)phenyl 2-(hexyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an octyloxy group attached to a phenyl ring and a hexyloxy group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-(Octyloxy)phenol with 2-(Hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octyloxy)phenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the octyloxy or hexyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Octyloxy)phenyl 2-(hexyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Octyloxy)phenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The octyloxy and hexyloxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Octyloxy)benzoic acid
- 2-(Hexyloxy)phenol
- 2-(Octyloxy)phenyl benzoate
Uniqueness
2-(Octyloxy)phenyl 2-(hexyloxy)benzoate is unique due to the presence of both octyloxy and hexyloxy groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
86378-12-3 |
|---|---|
Formule moléculaire |
C27H38O4 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
(2-octoxyphenyl) 2-hexoxybenzoate |
InChI |
InChI=1S/C27H38O4/c1-3-5-7-9-10-16-22-30-25-19-13-14-20-26(25)31-27(28)23-17-11-12-18-24(23)29-21-15-8-6-4-2/h11-14,17-20H,3-10,15-16,21-22H2,1-2H3 |
Clé InChI |
UCCRXRYYCLJWPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


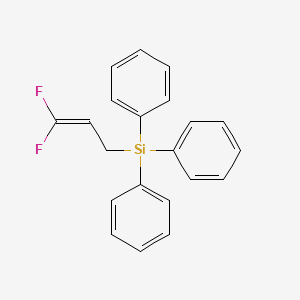

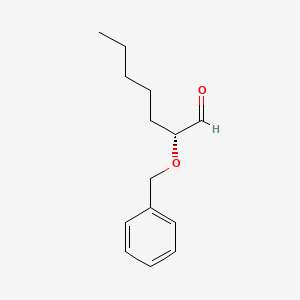
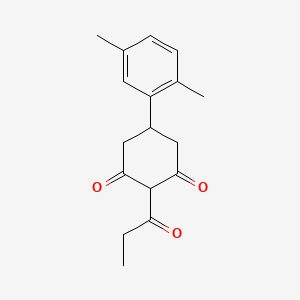

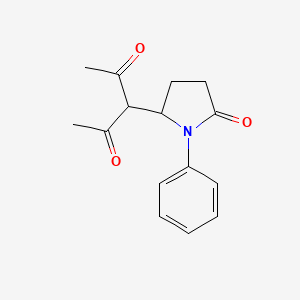
![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
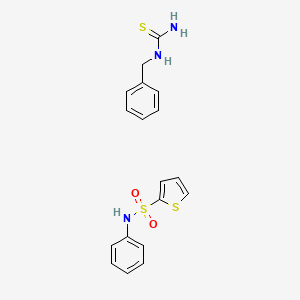
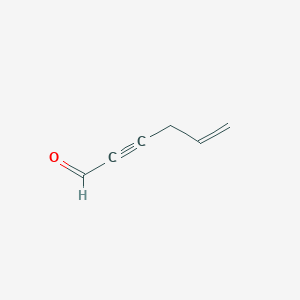
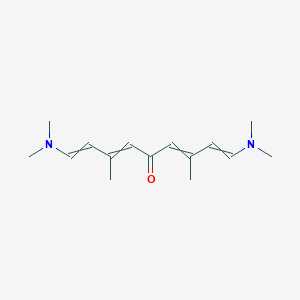
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
